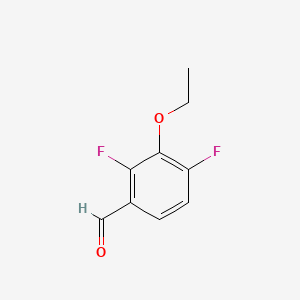

3-Ethoxy-2,4-difluorobenzaldehyde

描述

Established Reaction Pathways for Aromatic Aldehyde Functionalization

Traditional methods for introducing an aldehyde group onto an aromatic ring or modifying the ring's substituents remain highly relevant. These include ortho-directed metalation and nucleophilic aromatic substitution, which are particularly well-suited for constructing polysubstituted aromatic molecules.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective synthesis of substituted aromatics. google.comlibretexts.org The strategy employs a directing metalation group (DMG) which coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. google.comrsc.org For the synthesis of 3-Ethoxy-2,4-difluorobenzaldehyde, the starting material would be 1-ethoxy-2,4-difluorobenzene (B3036511). The ethoxy group serves as the DMG, directing the lithiation to the C-3 position.

The general mechanism involves the interaction of the Lewis basic heteroatom of the DMG with a Lewis acidic alkyllithium compound, such as n-butyllithium (n-BuLi). google.com This positions the base to deprotonate the nearest ring proton, forming a thermodynamically stable aryllithium intermediate. This intermediate can then be quenched with an appropriate electrophile to introduce the desired functional group. google.com To introduce the aldehyde functionality, a formylating agent like N,N-dimethylformamide (DMF) is used.

A plausible reaction scheme is as follows:

Metalation: 1-ethoxy-2,4-difluorobenzene is treated with an alkyllithium reagent (e.g., n-BuLi or s-BuLi) in an ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures (typically -78 °C). The ethoxy group directs the lithiation to the C-3 position.

Formylation: The resulting aryllithium species is then reacted with DMF.

Hydrolysis: Aqueous workup hydrolyzes the intermediate to yield the final product, this compound.

A patent for the synthesis of a related compound, 2-amino-3,4-difluorobenzaldehyde (B1381490), utilizes a similar ortho-lithiation strategy, underscoring the industrial applicability of this method for functionalizing difluorinated benzene (B151609) rings. google.comgoogleapis.com

| Parameter | Description | Example/Condition | Reference |

|---|---|---|---|

| Starting Material | The aromatic precursor containing the directing group. | 1-Ethoxy-2,4-difluorobenzene | - |

| Directing Group (DMG) | Functional group that directs the metalation to the ortho position. The ethoxy group is a moderate DMG. | -OC₂H₅ | libretexts.org |

| Metalating Agent | Typically a strong organolithium base. Amine additives like TMEDA can accelerate the reaction. | n-BuLi or s-BuLi, often with TMEDA | rsc.org |

| Electrophile | A reagent that introduces the formyl group. | N,N-Dimethylformamide (DMF) | thieme-connect.de |

| Reaction Conditions | Inert atmosphere, anhydrous solvent, and low temperatures are crucial. | THF, -78 °C to 0 °C | rsc.org |

Nucleophilic aromatic substitution (SNAr) is a primary mechanism for introducing nucleophiles onto electron-deficient aromatic rings. libretexts.org The reaction is particularly effective for polyfluoroarenes, where the highly electronegative fluorine atoms activate the ring towards nucleophilic attack. mdpi.com In SNAr reactions, a strong electron-withdrawing group (EWG) ortho or para to a leaving group facilitates the reaction by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orglibretexts.org

For the synthesis of this compound, a viable SNAr strategy would involve the reaction of a trifluorobenzaldehyde isomer with sodium ethoxide (NaOEt). A potential starting material is 2,3,4-trifluorobenzaldehyde (B65282). The aldehyde group (-CHO) acts as a powerful EWG, activating the ring for substitution. The incoming ethoxide nucleophile would displace one of the fluorine atoms.

The regioselectivity of the substitution depends on the stability of the Meisenheimer intermediate. The negative charge is best stabilized when it can be delocalized onto the EWG, which occurs when the nucleophile attacks at the ortho or para positions relative to the EWG. libretexts.org In 2,3,4-trifluorobenzaldehyde, the fluorine at C-4 is para to the aldehyde, while the fluorine at C-3 is meta. Therefore, the formation of 4-ethoxy-2,3-difluorobenzaldehyde (B176945) might be a competing reaction. However, studies on di- and tri-fluorinated benzaldehydes have shown that substitution can occur, and the choice of solvent can influence the outcome. acgpubs.org For instance, using a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) is common for SNAr reactions.

| Factor | Influence on Reaction | Typical Conditions/Reagents | Reference |

|---|---|---|---|

| Substrate | Must contain good leaving groups and be activated by electron-withdrawing groups (EWGs). | 2,3,4-Trifluorobenzaldehyde | acgpubs.org |

| Nucleophile | A strong nucleophile is required to attack the electron-deficient ring. | Sodium Ethoxide (NaOEt) | mdpi.com |

| Leaving Group | In polyfluoroarenes, fluoride (B91410) (F⁻) is a common leaving group. The rate is often F > Cl > Br > I. | Fluoride (F⁻) | libretexts.org |

| Solvent | Polar aprotic solvents are typically used to solvate the cation and increase the nucleophile's reactivity. | DMF, DMSO, THF | acgpubs.org |

| Regioselectivity | Determined by the position of the EWG, which must stabilize the intermediate. Substitution is favored at ortho/para positions. | The -CHO group at C-1 directs substitution. | libretexts.org |

Novel and Green Synthetic Protocols

Advances in synthetic chemistry have led to the development of protocols that offer significant advantages over traditional methods, such as reduced reaction times, increased yields, and improved safety profiles. Microwave-assisted synthesis and flow chemistry are at the forefront of these innovations.

Microwave-assisted organic synthesis utilizes microwave irradiation to heat reactions directly and efficiently. This technique can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes, and can lead to cleaner reactions with higher yields. nih.gov

This technology can be applied to the SNAr synthesis of this compound. Research has demonstrated that microwave irradiation can effectively promote C-F bond cleavage and C-O bond formation in reactions involving fluorinated aromatics. nih.gov For example, the substitution of a fluorine atom on a difluorinated quinoxaline (B1680401) derivative with pyrocatechol (B87986) was achieved in 30 minutes under microwave heating, a significant improvement over conventional methods. nih.gov Similarly, applying microwave heating to the reaction between 2,3,4-trifluorobenzaldehyde and sodium ethoxide could significantly enhance the reaction's efficiency.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |

|---|---|---|---|

| Reaction Time | Hours to days | Minutes | nih.gov |

| Temperature Control | Relies on external heating, potential for temperature gradients. | Direct, uniform heating of the reaction mixture. | mdpi.com |

| Yield | Often lower due to side product formation over long reaction times. | Generally higher yields and cleaner reaction profiles. | nih.gov |

| Energy Efficiency | Less efficient, heats the entire apparatus. | More efficient, heats only the reaction components that absorb microwaves. | mdpi.com |

| Applicability | Standard for many SNAr reactions. | Highly suitable for accelerating SNAr on fluorinated systems. | nih.govnih.gov |

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages for the synthesis of fine chemicals and pharmaceuticals. researchgate.net These benefits include superior control over reaction parameters (temperature, pressure, stoichiometry), enhanced safety when handling hazardous reagents or highly exothermic reactions, and straightforward scalability. researchgate.netresearchgate.net

The synthesis of this compound could be adapted to a flow process for both the ortho-metalation and SNAr pathways.

Ortho-metalation in Flow: Organolithium reactions are often highly exothermic and require strict temperature control. A flow reactor provides a high surface-area-to-volume ratio, enabling rapid heat dissipation and precise temperature management, thereby minimizing side reactions and improving safety. researchgate.net The starting materials (1-ethoxy-2,4-difluorobenzene and n-BuLi) would be pumped into a micromixer before entering a temperature-controlled reactor coil, followed by the introduction of the formylating agent in a subsequent step.

SNAr in Flow: Flow chemistry is also ideal for SNAr reactions, particularly at elevated temperatures and pressures, which can significantly accelerate reaction rates. researchgate.netbeilstein-journals.org The ability to operate at temperatures above the solvent's boiling point (superheated conditions) in a sealed flow system can drive reactions to completion in seconds or minutes. A patent describing the synthesis of 2-amino-3,4-difluorobenzaldehyde explicitly details a flow reaction step, highlighting its utility in producing substituted benzaldehydes. google.com

| Step | Description | Key Parameters | Reference |

|---|---|---|---|

| 1. Reagent Pumping | Solutions of 2,3,4-trifluorobenzaldehyde and sodium ethoxide in a suitable solvent (e.g., THF/Ethanol) are pumped from separate reservoirs. | Flow rates control stoichiometry. | researchgate.net |

| 2. Mixing | The reagent streams are combined in a T-mixer or micromixer for rapid and efficient mixing. | Mixer geometry is important for efficiency. | researchgate.net |

| 3. Reaction | The mixed stream passes through a heated, pressurized reactor coil. | Residence Time (controlled by flow rate and reactor volume), Temperature, Pressure. | researchgate.netbeilstein-journals.org |

| 4. Quenching | The product stream is mixed with a quenching solution (e.g., aqueous ammonium (B1175870) chloride) in-line. | Rapid cooling and neutralization. | - |

| 5. Collection/Purification | The final mixture is collected for subsequent workup and purification. In-line purification can also be integrated. | Use of back-pressure regulators to maintain system pressure. | researchgate.net |

Structure

3D Structure

属性

IUPAC Name |

3-ethoxy-2,4-difluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c1-2-13-9-7(10)4-3-6(5-12)8(9)11/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFYXVPXZOVRYTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1F)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001300928 | |

| Record name | 3-Ethoxy-2,4-difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001300928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017779-87-1 | |

| Record name | 3-Ethoxy-2,4-difluorobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017779-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethoxy-2,4-difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001300928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Properties of 3 Ethoxy 2,4 Difluorobenzaldehyde

Synthetic Pathways

A common and effective method for the introduction of an aldehyde group onto an electron-rich aromatic ring is the Vilsmeier-Haack reaction. In the context of this compound, the synthesis would likely commence from 1-ethoxy-2,4-difluorobenzene (B3036511). This starting material is treated with a Vilsmeier reagent, which is typically generated in situ from a formamide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃). The electrophilic Vilsmeier reagent then attacks the electron-rich aromatic ring, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate yields the desired this compound. The regioselectivity of the formylation is directed by the activating ethoxy group.

Alternative synthetic routes could involve the oxidation of the corresponding benzyl (B1604629) alcohol or the reduction of a suitable benzoic acid derivative.

Physicochemical Characteristics

The physical and chemical properties of this compound are dictated by its molecular structure. The presence of the polar aldehyde and ethoxy groups, along with the electronegative fluorine atoms, results in a compound with moderate polarity.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 3,4-Difluorobenzaldehyde | 4-Ethoxybenzaldehyde |

| Molecular Formula | C₉H₈F₂O₂ | C₇H₄F₂O | C₉H₁₀O₂ |

| Molecular Weight | 186.16 g/mol | 142.10 g/mol | 150.17 g/mol |

| Appearance | Expected to be a solid or liquid | Liquid | Liquid |

| Boiling Point | Not specified | ~175 °C | ~247 °C |

| Melting Point | Not specified | Not specified | ~4.5 °C |

Spectroscopic Data

The structure of this compound can be confirmed through various spectroscopic techniques. While a specific, published spectrum for this exact compound is not widely available, the expected spectral characteristics can be inferred from data for closely related structures.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aldehydic proton (CHO), the aromatic protons, and the protons of the ethoxy group (CH₂ and CH₃). The aromatic signals would show splitting patterns due to coupling with adjacent fluorine atoms. |

| ¹³C NMR | Resonances for the carbonyl carbon, the aromatic carbons (with C-F coupling), and the carbons of the ethoxy group. |

| IR Spectroscopy | Characteristic absorption bands for the C=O stretch of the aldehyde, C-F stretches, and C-O stretches of the ether. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of a substituted benzaldehyde (B42025). |

Reactivity and Mechanistic Investigations of 3 Ethoxy 2,4 Difluorobenzaldehyde

Carbonyl Group Reactivity in Transformation Reactions

The reactivity of the aldehyde functional group is central to its utility in organic synthesis. It readily undergoes nucleophilic addition and condensation reactions.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of aldehydes. researchgate.net The electrophilic carbonyl carbon is attacked by a nucleophile, leading to the formation of a tetrahedral intermediate. cas.cn For 3-Ethoxy-2,4-difluorobenzaldehyde, the rate and outcome of such reactions would be influenced by the electronic and steric effects of the substituents on the aromatic ring. However, specific studies detailing the nucleophilic addition reactions of this compound with various nucleophiles are not documented.

Condensation Reactions (e.g., Knoevenagel, Aldol, Wittig)

Condensation reactions are crucial for forming carbon-carbon bonds.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with an active methylene (B1212753) compound, typically catalyzed by a weak base. The product is an α,β-unsaturated compound. While the general mechanism is understood, specific examples of this compound undergoing Knoevenagel condensation, including reaction conditions and yields, are not reported in the available literature.

Aldol Condensation: The Aldol condensation is a reaction between two carbonyl compounds (one of which must have an α-hydrogen) to form a β-hydroxy carbonyl compound, which can then dehydrate. Since this compound lacks α-hydrogens, it can only act as an electrophile in a crossed Aldol condensation with another enolizable carbonyl compound. Specific examples of such reactions involving this aldehyde are not described in the literature.

Wittig Reaction: The Wittig reaction provides a versatile method for the synthesis of alkenes from aldehydes and phosphorus ylides. The reaction is known for its high degree of control over the location of the newly formed double bond. Despite its broad applicability, there are no specific documented instances of the Wittig reaction being performed with this compound.

Influence of Aromatic Substituents on Reaction Pathways

The ethoxy and fluorine substituents on the benzene (B151609) ring are expected to modulate the reactivity of the aldehyde group and influence the regioselectivity of reactions.

Role of Ethoxy Group in Electronic Modulation

The ethoxy group (-OCH2CH3) at the C3 position is an electron-donating group due to resonance, which can increase the electron density on the aromatic ring. However, its ortho position to the aldehyde group can also introduce steric hindrance, potentially affecting the approach of nucleophiles to the carbonyl carbon. Studies on other ortho-alkoxy benzaldehydes suggest a complex interplay of these electronic and steric factors.

Impact of Fluorine Atoms on Aromatic Reactivity and Regioselectivity

The two fluorine atoms at the C2 and C4 positions are strongly electron-withdrawing groups due to their high electronegativity. This would decrease the electron density of the aromatic ring and increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The presence of fluorine can also influence the regioselectivity of reactions on the aromatic ring.

Mechanistic Elucidation of Key Transformations

Without specific examples of reactions involving this compound, any discussion of reaction mechanisms would be purely theoretical. Mechanistic elucidation requires detailed experimental studies, such as kinetic analysis, isotopic labeling, and computational modeling, none of which appear to have been published for this specific compound.

Reductive Amination Mechanisms in the Formation of Benzylamines

The general mechanism begins with the nucleophilic attack of a primary or secondary amine on the electrophilic carbonyl carbon of the benzaldehyde (B42025). This step is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. youtube.com This initial addition forms a hemiaminal (or carbinolamine) intermediate. youtube.com The hemiaminal then undergoes dehydration, eliminating a molecule of water to form an imine (a compound containing a carbon-nitrogen double bond). In the acidic conditions of the reaction, the imine can be protonated to form a more electrophilic iminium ion. harvard.eduyoutube.com

The second stage is the reduction of the C=N double bond of the imine or iminium ion. masterorganicchemistry.com A variety of reducing agents can be employed for this step. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective because they are capable of selectively reducing the protonated iminium ion in the presence of the unreacted starting aldehyde. harvard.edumasterorganicchemistry.com Sodium borohydride (B1222165) (NaBH₄) can also be used, although it is a stronger reducing agent that can also reduce the starting aldehyde. youtube.com An alternative to chemical reducing agents is catalytic hydrogenation, where hydrogen gas (H₂) is used with a metal catalyst, such as palladium on carbon (Pd/C), to reduce the imine. google.com The reaction of 3-Ethoxy-2-hydroxybenzaldehyde derivatives to form substituted benzylamines has been demonstrated, underscoring the utility of this pathway for this class of compounds. openmedicinalchemistryjournal.com

| Step | Description | Key Intermediates | Common Reagents |

|---|---|---|---|

| 1. Imine/Iminium Formation | Nucleophilic attack of an amine on the aldehyde carbonyl, followed by dehydration. Often acid-catalyzed. | Hemiaminal, Imine, Iminium Ion | Primary or secondary amine, mild acid (e.g., acetic acid) |

| 2. Reduction | The C=N double bond of the imine or iminium ion is reduced to a C-N single bond. | Benzylamine product | NaBH₃CN, NaBH(OAc)₃, NaBH₄, H₂/Pd-C |

Cyclopropanation Mechanisms Utilizing Benzaldehyde Derivatives

Cyclopropanation reactions are fundamental transformations for synthesizing three-membered carbocyclic rings. The most common substrates for these reactions are alkenes, which react with a carbene or carbenoid source. masterorganicchemistry.com While benzaldehydes are not direct substrates for typical cyclopropanation, derivatives of this compound can be readily converted into suitable precursors for this reaction. For instance, a Wittig reaction can transform the aldehyde group into a vinyl group, yielding a substituted styrene (B11656) (an alkene), which can then undergo cyclopropanation.

One of the most classic and reliable methods for cyclopropanation is the Simmons-Smith reaction. This reaction involves the use of a zinc carbenoid, often referred to as the Simmons-Smith reagent, which is typically generated from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple (Zn-Cu). acs.org The mechanism is understood to be a concerted process where the carbenoid adds across the double bond of the alkene. masterorganicchemistry.com This concerted nature means that the reaction is stereospecific: the stereochemistry of the starting alkene is retained in the cyclopropane (B1198618) product. For example, a cis-alkene will yield a cis-substituted cyclopropane. masterorganicchemistry.com

Other mechanistic pathways for cyclopropanation also exist. Transition-metal catalysts, particularly those based on copper, rhodium, and iron, are widely used to catalyze the decomposition of diazo compounds to generate metal carbenes. acs.orgnih.gov These highly reactive intermediates then add to an alkene to form the cyclopropane ring. The specific mechanism, whether concerted or stepwise, can depend on the metal catalyst and the substrates involved. acs.org

More complex and less common pathways can involve aldehydes more directly. For instance, studies have shown that certain allylboration reagents can react with aldehydes in a process that, depending on the substituents, can lead to cyclopropylcarbinyl products through a novel mechanism involving ring opening and reclosure. nih.gov

| Reaction Name | Key Reagents | Reactive Intermediate | Key Mechanistic Feature |

|---|---|---|---|

| Simmons-Smith Reaction | Alkene, CH₂I₂, Zn-Cu couple | Zinc Carbenoid (e.g., ICH₂ZnI) | Concerted, stereospecific syn-addition to the alkene. masterorganicchemistry.com |

| Catalytic Cyclopropanation | Alkene, Diazo compound (e.g., N₂CHCO₂Et), Metal catalyst (e.g., Cu, Rh) | Metal Carbene | Catalyst-dependent mechanism, can be concerted or stepwise. acs.orgnih.gov |

Derivatization and Functionalization of 3 Ethoxy 2,4 Difluorobenzaldehyde

Synthesis of Fluorinated Aromatic Amines from 3-Ethoxy-2,4-difluorobenzaldehyde

The transformation of this compound into the corresponding amine, 3-Ethoxy-2,4-difluorobenzylamine (B1390718), is a crucial step in the synthesis of various pharmaceutically and agrochemically important compounds. This conversion is most commonly achieved through reductive amination.

Reductive Amination Protocols for 3-Ethoxy-2,4-difluorobenzylamine Synthesis

Reductive amination involves the reaction of the aldehyde with an amine source, typically ammonia (B1221849), to form an intermediate imine, which is then reduced in situ to the desired primary amine. A common and effective reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄). scielo.org.mxscispace.com The reaction is typically carried out in a suitable solvent, such as methanol (B129727) or ethanol. commonorganicchemistry.com The process begins with the nucleophilic attack of ammonia on the carbonyl carbon of the aldehyde, followed by dehydration to form the Schiff base (imine). The sodium borohydride then reduces the imine to yield 3-Ethoxy-2,4-difluorobenzylamine.

While specific literature detailing this exact transformation for this compound is not abundant, the general applicability of this method to a wide range of substituted benzaldehydes is well-established. scielo.org.mxscispace.com The reaction conditions, such as temperature and reaction time, can be optimized to maximize the yield of the desired amine. For instance, the use of a cation exchange resin in conjunction with sodium borohydride has been shown to be an effective system for the reductive amination of various aldehydes. scielo.org.mx

| Reagent System | Amine Source | Typical Solvents | Key Features |

| Sodium Borohydride (NaBH₄) | Ammonia | Methanol, Ethanol | Cost-effective, mild conditions. scielo.org.mxcommonorganicchemistry.com |

| NaBH₄ / Cation Exchange Resin | Anilines | THF | High to excellent yields for secondary amines. scielo.org.mx |

| Sodium Cyanoborohydride (NaBH₃CN) | Ammonia, Primary/Secondary Amines | Methanol | Selective for imine reduction over the aldehyde. chemicalbook.commasterorganicchemistry.com |

| Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Primary/Secondary Amines | Dichloroethane, THF | Effective for a broad range of substrates. masterorganicchemistry.com |

Exploration of Chiral Amination Strategies

The synthesis of enantiomerically pure chiral amines is of paramount importance in the pharmaceutical industry, as the biological activity of a drug often resides in a single enantiomer. nih.govyale.edu Asymmetric reductive amination of prochiral aldehydes, such as this compound, presents a direct route to chiral amines. This can be achieved using chiral catalysts or chiral auxiliaries.

Transition metal-catalyzed asymmetric hydrogenation of the in situ-formed imine is a powerful strategy. nih.gov Catalysts based on iridium, rhodium, and ruthenium, complexed with chiral phosphine (B1218219) ligands, have shown high enantioselectivity in the reduction of various imines. While specific examples utilizing this compound are not prominently reported, the general success of these catalytic systems suggests their potential applicability. nih.gov Another approach involves the use of chiral auxiliaries, such as tert-butanesulfinamide, which can be condensed with the aldehyde to form a chiral sulfinylimine. Subsequent diastereoselective reduction and removal of the auxiliary can afford the desired chiral amine with high enantiopurity. yale.edu

Formation of Fluorinated Aromatic Nitriles and Related Compounds

The nitrile functional group is a valuable synthetic handle that can be readily converted into other functionalities such as amines, carboxylic acids, and amides. The conversion of this compound into the corresponding nitrile derivatives opens up further avenues for molecular diversification.

Conversion to 2-(3-Ethoxy-2,4-difluorophenyl)acetonitrile

A direct method for the synthesis of 2-(3-Ethoxy-2,4-difluorophenyl)acetonitrile from this compound is the Strecker synthesis. This classical one-pot, three-component reaction involves the treatment of the aldehyde with an amine (e.g., ammonia) and a cyanide source (e.g., potassium cyanide or sodium cyanide) to form an α-aminonitrile. oiirj.org Subsequent hydrolysis of the α-aminonitrile can yield the corresponding α-amino acid, while other transformations can lead to the desired phenylacetonitrile.

Alternatively, the conversion can be envisioned through a multi-step sequence. For instance, the aldehyde could first be reduced to the corresponding alcohol, 3-Ethoxy-2,4-difluorobenzyl alcohol. Subsequent conversion of the alcohol to a good leaving group, such as a halide (e.g., 3-Ethoxy-2,4-difluorobenzyl bromide), followed by nucleophilic substitution with a cyanide salt, would yield the target acetonitrile. Palladium-catalyzed cyanation reactions of aryl halides are also well-documented and could be adapted for this purpose. researchgate.net

Cyanation Reactions and Further Derivatization

Direct cyanation of the aldehyde functionality in this compound is not a standard transformation. However, the aldehyde can be converted to other functional groups that are more amenable to cyanation. For instance, conversion to an aryl halide or triflate would allow for palladium- or copper-catalyzed cyanation reactions to introduce a nitrile group onto the aromatic ring, albeit at a different position.

Once the nitrile functionality is installed, it can be further derivatized. For example, hydrolysis of the nitrile group under acidic or basic conditions would afford the corresponding carboxylic acid, 3-Ethoxy-2,4-difluorophenylacetic acid. Reduction of the nitrile, for instance with lithium aluminum hydride (LiAlH₄), would yield the corresponding primary amine, 2-(3-Ethoxy-2,4-difluorophenyl)ethanamine.

Incorporation into Heterocyclic Systems

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. This compound, with its reactive aldehyde group, serves as a valuable synthon for the construction of various heterocyclic rings.

Several classical multicomponent reactions can be employed for this purpose. For example, the Hantzsch pyridine (B92270) synthesis allows for the construction of dihydropyridine (B1217469) rings from an aldehyde, two equivalents of a β-ketoester, and an ammonia source. researchgate.net Subsequent oxidation would lead to the corresponding substituted pyridine. Similarly, the Biginelli reaction can be utilized to synthesize dihydropyrimidinones from an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea (B124793).

The aldehyde functionality can also participate in condensation reactions with various nucleophiles to form key intermediates for other cyclization reactions. For instance, reaction with an amine can form an imine, which can then undergo a [4+2] cycloaddition (Diels-Alder reaction) with a suitable diene to form a tetrahydropyridine (B1245486) derivative. nih.gov

Furthermore, the aldehyde can be a precursor for the synthesis of quinolines, pyrimidines, oxazoles, and thiazoles through various synthetic strategies. For instance, a Friedländer annulation, involving the reaction of the aldehyde with a compound containing an activated methylene (B1212753) group adjacent to a carbonyl group, can lead to substituted quinolines. rsc.org The synthesis of oxazoles can be achieved through various methods, including the van Leusen reaction with TosMIC or iodine-mediated reactions of ketones (derived from the aldehyde) with nitriles. nih.govnih.gov Thiazole (B1198619) synthesis can be accomplished via the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone (derivable from the aldehyde) with a thioamide. nih.govnih.gov

| Heterocyclic System | Synthetic Strategy | Key Reactants with this compound |

| Pyridine | Hantzsch Synthesis | β-Ketoester, Ammonia source researchgate.net |

| Pyrimidine | Biginelli Reaction | β-Dicarbonyl compound, Urea/Thiourea |

| Quinoline | Friedländer Annulation | Ketone with α-methylene group rsc.org |

| Oxazole | van Leusen Reaction | Tosylmethyl isocyanide (TosMIC) nih.gov |

| Thiazole | Hantzsch Synthesis | Thioamide, α-Haloketone (from aldehyde) nih.govnih.gov |

Biginelli Reaction for Tetrahydropyrimidine (B8763341) Derivatives

The Biginelli reaction is a well-established multicomponent reaction that typically involves the acid-catalyzed condensation of an aldehyde, a β-dicarbonyl compound, and urea or thiourea to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs). nih.govmdpi.com These heterocyclic structures are of significant interest due to their wide range of pharmacological properties. nih.govencyclopedia.pub The reaction mechanism is generally understood to proceed through the formation of an N-acyliminium ion intermediate from the aldehyde and urea, which is then intercepted by the enolate of the β-dicarbonyl compound, followed by cyclization and dehydration to yield the final product. mdpi.com A variety of catalysts and reaction conditions have been developed to improve the efficiency and scope of this transformation. nih.gov

Despite the extensive research into the Biginelli reaction with a wide array of aromatic aldehydes, a specific investigation detailing the use of this compound as the aldehydic component for the synthesis of tetrahydropyrimidine derivatives could not be found in the surveyed scientific literature.

Synthesis of Chromeno[2,3-b]indoles and Thiochromeno[2,3-b]indoles

The chromeno[2,3-b]indole and thiochromeno[2,3-b]indole ring systems are complex, tetracyclic structures that are of interest in medicinal chemistry. The synthesis of such scaffolds often involves multicomponent reactions or domino sequences that can efficiently construct molecular complexity in a single step. For instance, a general approach to these heterocycles can involve the reaction of substituted benzaldehydes with indoline-2-thiones. nih.gov

However, a thorough review of the available literature did not yield any specific examples or methodologies for the synthesis of chromeno[2,3-b]indoles or thiochromeno[2,3-b]indoles that utilize this compound as a starting material.

Cycloaddition and Ring-Forming Reactions

Cycloaddition and other ring-forming reactions are powerful tools in organic synthesis for the construction of cyclic and bicyclic systems. The unique electronic and steric properties of this compound make it an interesting, though un-documented, candidate for such transformations.

Synthesis of Cyclopropylamine (B47189) Derivatives

Cyclopropylamine moieties are important structural motifs found in a number of biologically active compounds. Their synthesis can be achieved through various routes, often involving the cyclopropanation of an alkene derived from an aldehyde.

A comprehensive search of chemical databases and scientific literature did not reveal any documented methods for the synthesis of cyclopropylamine derivatives starting from this compound.

Formation of Bicyclo[3.1.0]hexane Core Units

The bicyclo[3.1.0]hexane skeleton is a strained bicyclic system present in several natural products and serves as a valuable building block in organic synthesis. nih.govresearchgate.netrsc.org Its construction can be achieved through various strategies, including intramolecular cyclopropanation reactions. psu.edunih.gov For example, research has been conducted on the synthesis of liquid crystalline compounds containing this core unit, starting from similarly substituted benzaldehydes like 4-ethoxy-2,3-difluorobenzaldehyde (B176945). researchgate.net

Despite the existence of synthetic routes to this bicyclic system from related fluorinated and ethoxy-substituted benzaldehydes, no specific literature detailing the formation of a bicyclo[3.1.0]hexane core unit from this compound could be located.

Spectroscopic Characterization and Computational Chemistry Studies of 3 Ethoxy 2,4 Difluorobenzaldehyde and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

Advanced spectroscopic methods are indispensable for the precise structural determination of 3-Ethoxy-2,4-difluorobenzaldehyde. Each technique offers a unique window into the molecule's architecture, from atomic connectivity to its three-dimensional arrangement in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR spectroscopy provides detailed information about the local chemical environment of hydrogen, carbon, and fluorine nuclei within the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethoxy group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons) and the aromatic protons. The aromatic region would display complex splitting patterns due to proton-proton and proton-fluorine couplings.

¹³C NMR: The carbon NMR spectrum will show signals for the aldehyde carbon (CHO), the two carbons of the ethoxy group, and the six aromatic carbons. The signals for the carbons bonded to fluorine will appear as doublets due to one-bond carbon-fluorine coupling. The presence of the ethoxy and difluoro substituents influences the chemical shifts of the aromatic carbons. Computational studies on related molecules, such as 3- and 4-Nitrobenzaldehyde oximes, have shown that density functional theory (DFT) calculations can accurately predict ¹³C NMR chemical shifts. nih.gov

¹⁹F NMR: The fluorine-19 NMR spectrum is a powerful tool for characterizing fluorinated organic compounds. nih.gov For this compound, two distinct signals are expected, one for each fluorine atom at the C2 and C4 positions. These signals would likely appear as doublets of doublets due to coupling with each other and with adjacent aromatic protons.

| ¹³C NMR Data for Related Benzaldehyde (B42025) Derivatives | | :--- | :--- | | Compound | Observed Chemical Shifts (δ, ppm) in DMSO-d6 | | 4-methylbenzaldehyde (B123495) | 192.6, 145.2, 134.0, 129.7, 129.6, 21.4. rsc.org | | 4-methoxybenzaldehyde (B44291) | 191.3, 164.2, 131.8, 129.7, 114.5, 55.7. rsc.org | | 3-methoxy-4-hydroxybenzaldehyde (Vanillin) | 193.0, 159.8, 137.6, 130.3, 122.5, 121.0, 112.9, 55.4. rsc.org |

This table provides reference ¹³C NMR data for structurally similar benzaldehydes, illustrating the effect of substituents on the chemical shifts of the aromatic ring and aldehyde carbon. The data is presented to offer a comparative context for the anticipated spectrum of this compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

C=O Stretch: A strong, characteristic aldehyde carbonyl stretching band is expected in the IR spectrum, typically in the region of 1680-1715 cm⁻¹.

C-F Stretches: Strong absorptions corresponding to the carbon-fluorine stretching vibrations are anticipated in the 1100-1300 cm⁻¹ region.

C-O-C Stretches: The asymmetric and symmetric stretching vibrations of the ethoxy group's C-O-C bond will produce signals, typically around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).

Aromatic Vibrations: C-H and C=C stretching and bending vibrations of the benzene (B151609) ring will also be present.

Studies on structurally related compounds, such as 4-ethoxy-2,3-difluoro benzamide (B126) and 2,4,5-trimethoxybenzaldehyde (B179766), have successfully used DFT calculations to assign vibrational modes observed in experimental IR and Raman spectra. researchgate.netresearchgate.net These studies show excellent agreement between calculated and experimental frequencies, allowing for confident assignment of complex spectra. researchgate.netresearchgate.net

| Characteristic IR Absorption Frequencies for Related Compounds | | :--- | :--- | :--- | | Compound | Vibrational Mode | Frequency Range (cm⁻¹) | | 2,4,5-trimethoxybenzaldehyde | C=O Stretch | ~1670 | | 3,4-Difluorobenzaldehyde | C-F Stretch | 1100-1300 | | 4-Ethoxybenzaldehyde | C-O-C Stretch (asymmetric) | ~1257 | | 4-Ethoxybenzaldehyde | C-O-C Stretch (symmetric) | ~1045 |

This table summarizes typical IR absorption frequencies for functional groups present in this compound, based on data from analogous compounds. researchgate.netnih.govnist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. Substituted benzaldehydes typically exhibit two main absorption bands: cdnsciencepub.com

A strong band at shorter wavelengths (around 240-280 nm) attributed to the π → π* transition of the aromatic system conjugated with the carbonyl group. researchgate.net

A weaker band at longer wavelengths (around 300-350 nm) resulting from the n → π* transition of the non-bonding electrons on the carbonyl oxygen. uni-muenchen.de

The positions and intensities of these bands are sensitive to the electronic effects of the substituents. The electron-donating ethoxy group and the electron-withdrawing fluorine atoms will influence the energy of the molecular orbitals, causing shifts in the absorption maxima (λ_max) compared to unsubstituted benzaldehyde. cdnsciencepub.comuni-muenchen.de Studies on nitrobenzaldehydes have demonstrated how different substitution patterns affect the UV/Vis absorption spectra, providing a framework for understanding similar effects in difluoro-ethoxy-substituted systems. uni-muenchen.de

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. For this compound (C₉H₈F₂O₂), the exact molecular weight can be calculated with high precision. Electron ionization (EI) mass spectrometry would likely lead to the following key fragments:

Molecular Ion (M⁺): The intact molecule with one electron removed.

[M-H]⁺: Loss of a hydrogen atom from the aldehyde group.

[M-CHO]⁺: Loss of the formyl radical, a common fragmentation pathway for benzaldehydes.

[M-OC₂H₅]⁺: Loss of the ethoxy radical.

The NIST WebBook contains mass spectra for related compounds like 2-fluorobenzaldehyde, 3-fluorobenzaldehyde, and 2,4-difluorobenzaldehyde (B74705), which serve as excellent models for predicting the fragmentation of the title compound. nist.govnist.govnist.gov

| Predicted Key Mass Fragments for this compound | | :--- | :--- | :--- | | Formula | Ion | Description | | C₉H₈F₂O₂ | M⁺ | Molecular Ion | | C₉H₇F₂O₂ | [M-H]⁺ | Loss of Aldehydic Hydrogen | | C₈H₅F₂O | [M-C₂H₅O]⁺ | Loss of Ethoxy Group | | C₈H₈F₂O | [M-CO]⁺ | Loss of Carbon Monoxide | | C₇H₅F₂ | [M-CHO-O]⁺ | Loss of Formyl and Oxygen |

This table outlines the expected primary ions in the mass spectrum of this compound based on common fragmentation patterns of substituted benzaldehydes.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive solid-state structure of a molecule, including precise bond lengths, bond angles, and intermolecular interactions. While no crystal structure for this compound is currently reported in the literature, data from closely related molecules can offer insights into its likely conformation. For instance, the crystal structure of 3-Ethoxy-4-hydroxybenzaldehyde (ethyl vanillin) reveals a planar molecular conformation and specific hydrogen bonding patterns in the solid state. nih.gov A similar planarity would be expected for this compound, although its crystal packing would be governed by different intermolecular forces, such as dipole-dipole interactions and potential C-H···F and C-H···O weak hydrogen bonds.

Quantum Chemical Calculations and Theoretical Modeling

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for complementing and interpreting experimental spectroscopic data. rsc.org These computational methods can be used to:

Optimize Molecular Geometry: Determine the lowest energy conformation of the molecule, providing theoretical bond lengths and angles.

Predict Vibrational Spectra: Calculate harmonic vibrational frequencies and intensities, which aids in the assignment of experimental IR and Raman spectra. Studies on compounds like 4-ethoxy-2,3-difluoro benzamide have shown that DFT calculations can produce theoretical spectra that are in excellent agreement with experimental results. nih.govresearchgate.net

Simulate NMR Spectra: Calculate chemical shifts and coupling constants, which is invaluable for interpreting complex spectra and confirming structural assignments. nih.gov

Analyze Electronic Properties: Model electronic transitions to predict UV-Vis spectra and calculate properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and electronic behavior. researchgate.net

The application of these theoretical models is essential for a comprehensive understanding of the structure-property relationships in this compound, bridging the gap between its molecular structure and its observed spectroscopic characteristics. rsc.org

Research Applications of 3 Ethoxy 2,4 Difluorobenzaldehyde Derivatives

Pharmaceutical and Medicinal Chemistry Applications

In the realm of pharmaceutical and medicinal chemistry, derivatives of 3-Ethoxy-2,4-difluorobenzaldehyde are instrumental in the discovery and development of novel therapeutic agents. The specific arrangement of its substituents allows for the synthesis of compounds that can interact with biological targets with high specificity and efficacy.

Precursors for Active Pharmaceutical Ingredients (APIs)

This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The fluorinated benzaldehyde (B42025) moiety is a common feature in many modern drugs, contributing to improved metabolic stability, binding affinity, and bioavailability. One of the most notable applications is in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used for the treatment of type 2 diabetes. For instance, the core structure of sitagliptin, a widely prescribed DPP-4 inhibitor, features a trifluorophenyl group, highlighting the importance of fluorinated aromatic rings in this class of drugs. oatext.com The synthesis of fused β-homophenylalanine derivatives, which are potent DPP-4 inhibitors, can start from commercially available difluorobenzaldehydes. nih.gov

The general synthetic utility of fluorinated benzaldehydes extends to their use as precursors for a range of compounds including dyestuffs, flavorings, and fragrances, in addition to their primary role in pharmaceuticals and agrochemicals. nih.gov The preparation of 4-[2-(methyl-2-pyridinylamino)ethoxy]benzaldehyde, an intermediate for the antidiabetic drug rosiglitazone, involves the reaction of 4-fluorobenzaldehyde, demonstrating the utility of fluorinated benzaldehydes in synthesizing complex APIs. nih.gov

Development of Enzyme Inhibitors (e.g., DPP-4 Inhibitors)

The development of enzyme inhibitors is a major focus of research involving this compound derivatives. Dipeptidyl peptidase-4 (DPP-4) inhibitors are a prominent example, where these derivatives have shown significant promise. nih.gov DPP-4 is a serine protease that inactivates incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1), which are crucial for regulating blood glucose levels. oatext.comnih.gov By inhibiting DPP-4, the half-life of GLP-1 is extended, leading to enhanced insulin (B600854) secretion and suppressed glucagon (B607659) release in a glucose-dependent manner. nih.govresearchgate.net

Table 1: Examples of DPP-4 Inhibitors and Related Derivatives

| Compound Class | Starting Material/Core Structure | Key Findings | Reference |

|---|---|---|---|

| Fused β-homophenylalanine derivatives | 3,4-Difluorobenzaldehyde | Excellent DPP-4 inhibitory activities and good selectivity. | nih.gov |

| Trifluoromethyl-substituted tetrahydropyran (B127337) derivatives | Omarigliptin scaffold | Significantly improved pharmacokinetic profiles while maintaining DPP-4 inhibition. | researchgate.net |

| 4-Aminopiperidin-3,4-dihyroquinazoline-2-uracil derivatives | 6-Bromo quinazoline (B50416) ring | Promising inhibitory activity against DPP-4. | mdpi.com |

| 1,2,3-Triazole analogues | Analogues of Sitagliptin | Nanomolar IC50 values for DPP-4 inhibition. | nih.gov |

Exploration of Neurotransmitter System Modulation

While direct studies on this compound derivatives for neurotransmitter system modulation are not extensively documented, the broader class of benzaldehyde and fluorinated aromatic compounds has shown potential in this area. For instance, certain benzaldehyde derivatives have been investigated for their neuroprotective and anti-neuroinflammatory properties. nih.govnih.gov One study found that a benzaldehyde derivative from Aspergillus terreus could inhibit mitochondrial oxidative stress and neuronal cell apoptosis, suggesting potential therapeutic applications in neurodegenerative diseases like Alzheimer's. nih.gov

Furthermore, fluorinated molecules are being explored as drugs and imaging agents for the central nervous system (CNS). nih.gov The introduction of fluorine can modulate the properties of molecules to enhance their ability to cross the blood-brain barrier and interact with CNS targets. Benzothiadiazine derivatives have been identified as allosteric modulators of kainate receptors, which are involved in excitatory neurotransmission. nih.gov Given these precedents, derivatives of this compound represent a promising, yet underexplored, class of compounds for the modulation of neurotransmitter systems.

Antimicrobial and Anticancer Compound Development

Derivatives of this compound, particularly Schiff bases and their metal complexes, have emerged as a promising area of research for the development of new antimicrobial and anticancer agents. Schiff bases, formed by the condensation of an aldehyde with a primary amine, are versatile ligands that can coordinate with various metal ions to form stable complexes.

These metal complexes often exhibit enhanced biological activity compared to the free ligands. acs.org The chelation of the metal ion can increase the lipophilicity of the compound, facilitating its transport across microbial cell membranes. Several studies have demonstrated the potent antimicrobial activity of metal complexes with ligands derived from substituted benzaldehydes against a range of bacterial and fungal strains. The mechanism of action is often attributed to the disruption of essential cellular processes, such as enzyme function and cellular antioxidation. nih.gov

In the context of anticancer research, Schiff base derivatives have shown significant cytotoxic activity against various cancer cell lines. google.com The presence of the azomethine group (-CH=N-) in Schiff bases is often implicated in their biological activity. google.com Carbon dot-based Schiff bases have also been developed to improve water solubility and have demonstrated significant anticancer activity in glioma cells. ucf.edu

Table 2: Antimicrobial and Anticancer Activity of Benzaldehyde Derivatives

| Derivative Class | Target | Key Findings | Reference |

|---|---|---|---|

| Schiff base metal complexes | Bacteria, Fungi | Enhanced antimicrobial activity compared to free ligands. | acs.org |

| Benzaldehyde | Galleria mellonella (insect), Bacteria, Fungi | Showed insecticidal, antimicrobial, and antioxidant activity. | acs.org |

| Schiff base from 4-nitro benzaldehyde | Tongue Squamous Cell Carcinoma Fibroblasts | Promising cytotoxic activity against cancer cells with less effect on normal cells. | google.com |

| Pyridine (B92270) Schiff base metal complexes | Various cancer cell lines (MCF-7, HeLa, etc.) | Excellent anticancer activity, with some complexes showing IC50 values lower than the reference drug. | |

| Carbon dot-based Schiff bases | Glioma cells | Significant anticancer activity and good biocompatibility with normal glial cells. | ucf.edu |

Design of Fluorescent Probes and Imaging Agents

Substituted benzaldehydes are valuable precursors in the design of fluorescent probes and imaging agents for biological systems. The aldehyde group provides a reactive handle for conjugation to fluorophores or for developing "turn-on" fluorescence sensors. While specific applications of this compound in this area are not widely reported, the principles of probe design suggest its potential utility.

For example, two-photon absorbing fluorene (B118485) derivatives have been synthesized for applications in multiphoton fluorescence imaging. acs.org The synthesis of these complex molecules often involves reactions with substituted benzaldehydes. Furthermore, spiropyran-based sensors have been developed for imaging labile zinc ions in living cells, which play a crucial role in signal transduction in the central nervous system. google.com The synthesis of such sensors can involve the incorporation of aldehyde-containing building blocks. The unique electronic properties conferred by the fluorine and ethoxy substituents on the this compound ring could be harnessed to fine-tune the photophysical properties of novel fluorescent probes.

Agrochemical and Crop Protection Research

In the field of agrochemicals, fluorinated compounds have made a significant impact, with a substantial percentage of modern pesticides containing at least one fluorine atom. researchgate.net The inclusion of fluorine can enhance the efficacy, metabolic stability, and target-binding affinity of agrochemicals. Fluorinated benzaldehydes, such as this compound, are valuable intermediates in the synthesis of new crop protection agents. nih.gov

Research has shown that benzaldehyde and its derivatives can act as plant growth regulators. A study screening various benzene (B151609) derivatives found that many benzaldehydes exhibited potent root growth inhibitory activity in Brassica campestris. Benzaldehyde itself has also been identified as an insecticidal and antimicrobial compound, suggesting its potential for development into a novel insecticide for agricultural use. acs.org While specific herbicides or fungicides derived directly from this compound are not prominently featured in the literature, the established role of fluorinated aromatics in agrochemical discovery points to this as a promising area for future research and development.

Synthesis of Potent Agrochemicals

The 2,4-difluorophenyl moiety, a core component of this compound, is a critical pharmacophore in the design of modern agrochemicals, especially fungicides. Research has demonstrated that this structural unit is integral to the efficacy of numerous antifungal agents. Derivatives are often synthesized to combat a wide range of fungal pathogens that threaten crop security and food production. nih.gov

The synthesis of these potent agrochemicals frequently involves modifying the aldehyde group to create more complex heterocyclic structures, such as triazoles. Triazole fungicides are among the most important classes of agrochemicals used globally. nih.gov The development of novel 1,2,4-triazolium derivatives starting from precursors like 2,4-difluorobenzyl bromide has yielded compounds with significant antifungal and antibacterial properties. nih.gov These derivatives leverage the electronic properties of the difluorophenyl ring to achieve high potency against various agricultural and human pathogens.

Table 1: Research Findings on Agrochemicals from Difluorophenyl Derivatives

| Compound Class | Starting Material Moiety | Application | Key Finding |

|---|---|---|---|

| Dithiocarbamates | 2,4-difluorophenyl | Antifungal | Analogs of fluconazole (B54011) showed high activity against Candida species. nih.gov |

| Triazolium Salts | 2,4-difluorobenzyl | Antifungal, Antibacterial | Derivatives showed stronger activity than clinical standards like fluconazole. nih.gov |

| Triazolopyrimidines | 1,2,4-triazole | Antifungal (Crop) | Effective against various Botrytis cinerea strains affecting crops. nih.gov |

Development of Herbicides and Antifungal Agents

The primary application of this compound derivatives in crop protection has been overwhelmingly focused on the development of antifungal agents. The structural motif is a cornerstone of many systemic fungicides that act by inhibiting critical fungal enzymes.

A notable area of research is the synthesis of new analogs of existing antifungal drugs, like fluconazole, to overcome resistance and improve efficacy. A series of 2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl dithiocarbamates were synthesized and found to exhibit higher activity than both fluconazole and ketoconazole (B1673606) against most tested Candida species. nih.gov Similarly, certain 1,2,4-triazolium derivatives have shown exceptionally potent, broad-spectrum antimicrobial activity, with minimum inhibitory concentration (MIC) values significantly lower than those of standard drugs. nih.gov These studies underscore the importance of the 2,4-difluorophenyl group in achieving high antifungal potency. The mechanism of action for many of these triazole derivatives involves the inhibition of the fungal cytochrome P450 enzyme, CYP51, which is crucial for fungal cell membrane integrity. nih.gov

While the development of fungicides from this class of compounds is well-documented, their application as herbicides is less explored in available research.

Table 2: Antifungal Activity of Selected 2,4-Difluorophenyl Derivatives

| Derivative Class | Target Fungi | Result |

|---|---|---|

| Dithiocarbamates | Candida species, Aspergillus fumigatus | Exhibited better in-vitro activity than fluconazole and ketoconazole against Candida. nih.gov |

| Triazolium Bromides | Candida albicans, Aspergillus fumigatus | Showed much stronger activity than the standard drug fluconazole. nih.gov |

| Thiazol-4-ones | Cryptococcus neoformans | Demonstrated selective and fungicidal activity. nih.gov |

Materials Science and Specialty Chemicals

The incorporation of fluorine into organic molecules profoundly alters their physical and electronic properties, making fluorinated compounds like this compound highly valuable in materials science.

Production of Advanced Materials

Derivatives of fluorinated benzaldehydes are key intermediates in the synthesis of advanced materials, including high-performance polymers and liquid crystals. The strong electronegativity and low polarizability of the carbon-fluorine bond can lead to materials with desirable properties such as thermal stability, chemical resistance, and specific dielectric characteristics. nih.gov These attributes are critical for applications in modern electronics and specialty coatings.

Development of New Catalysts and Polymers

While direct use as a catalyst is not prominent, this compound can be used to synthesize ligands for metal-based catalysts. More significantly, it serves as a building block for new polymers. The aldehyde group can be readily converted into other functional groups (e.g., alcohols, amines) to facilitate polymerization. Incorporating the ethoxy-difluoro-phenyl unit into a polymer backbone can enhance properties like solubility and processability while imparting the unique electronic characteristics of fluorinated materials. For instance, polymers containing such moieties could be designed for applications requiring low dielectric constants or specific optical properties.

Role in Liquid Crystal Materials Research

The field of liquid crystals (LCs) is where derivatives of fluorinated benzaldehydes have made a substantial impact. Liquid crystal displays (LCDs), such as those using vertical alignment (VA) technology, require LCs with negative dielectric anisotropy (Δε < 0). nih.govbeilstein-journals.org

The synthesis of such materials is a significant challenge that has been addressed by incorporating fluorine atoms into the molecular structure. Attaching fluorine atoms in positions lateral to the long axis of the LC molecule is a proven strategy for inducing negative dielectric anisotropy. nih.govbeilstein-journals.org The 2,4-difluoro substitution pattern is particularly effective in this regard. Research into organic liquid crystals has demonstrated that 2,3-difluoroaryl motifs are a successful class of negative dielectric anisotropic materials. nih.govbeilstein-journals.org Furthermore, commercially available liquid crystal materials include compounds such as trans,trans-4-(4-Ethoxy-2,3-difluorophenyl)-4'-propylbicyclohexyl, highlighting the industrial relevance of the ethoxy-difluorophenyl scaffold in advanced display technologies. tcichemicals.com The synthesis of these molecules often involves the reaction of a substituted benzaldehyde, demonstrating the role of compounds like this compound as key precursors. researchgate.net

Table 3: Properties of Liquid Crystals with Fluorinated Phenyl Moieties

| LC Molecular Structure | Key Feature | Resulting Property | Application |

|---|---|---|---|

| Molecules with lateral fluorine atoms | C-F bonds perpendicular to the long molecular axis | Negative Dielectric Anisotropy (Δε < 0) | Vertical Alignment (VA) LCDs. nih.govbeilstein-journals.org |

| 2,3-Difluoroaryl motifs | Successful class of negative Δε materials | Enhanced polarity and improved negative Δε | Advanced display materials. nih.govbeilstein-journals.org |

| trans,trans-4-(4-Ethoxy-2,3-difluorophenyl) derivative | Commercially relevant structure | Component in LC mixtures | Display technology. tcichemicals.com |

Contribution to Chemical Biology Research

In chemical biology, small molecules are used as probes to study and manipulate biological systems. Derivatives of this compound contribute to this field primarily through the development of potent and selective enzyme inhibitors.

The extensive research into antifungal agents based on the 2,4-difluorophenyl structure is a prime example of applied chemical biology. nih.govnih.gov By designing and synthesizing novel derivatives, researchers can probe the active site of target enzymes, such as the fungal CYP51. nih.gov This process not only leads to the development of more effective antifungal drugs but also provides valuable insights into the enzyme's structure, function, and mechanism of inhibition. The structure-activity relationship (SAR) studies conducted on these compounds help to map the molecular interactions—such as hydrogen bonding and hydrophobic interactions—that govern binding affinity and selectivity, which are fundamental goals in chemical biology. nih.gov

Investigation of Fluorinated Benzylamines in Biological Systems

One area of research interest lies in the biological evaluation of fluorinated benzylamines derived from this compound. The introduction of fluorine atoms into organic molecules can significantly impact their biological properties. In the context of benzylamines, fluorination can influence their basicity, conformational preferences, and ability to cross biological membranes.

While specific studies detailing the biological investigation of 3-ethoxy-2,4-difluorobenzylamine (B1390718) are not extensively available in publicly accessible literature, the general interest in fluorinated benzylamines suggests their potential as scaffolds for developing novel bioactive agents. The presence of the difluoro-substituted phenyl ring is a common feature in various biologically active compounds.

Table 1: Properties of 3-Ethoxy-2,4-difluorobenzylamine

| Property | Value |

| Molecular Formula | C₉H₁₁F₂NO |

| Molecular Weight | 187.19 g/mol |

| Appearance | Clear, almost colorless liquid |

Note: This data is based on general chemical information and not from specific biological studies.

Modulation of Binding Affinity to Receptors and Enzymes

The structural motif of this compound can be found in precursors to compounds designed to modulate the activity of various receptors and enzymes. The strategic placement of fluorine and ethoxy groups can enhance binding affinity and selectivity for specific biological targets.

For instance, derivatives of this aldehyde, such as 2-(3-Ethoxy-2,4-difluorophenyl)acetonitrile, are recognized as having a structural framework common in kinase inhibitors. Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The difluorophenyl group can participate in specific interactions within the ATP-binding pocket of kinases, potentially leading to potent and selective inhibition.

Table 2: Potential Applications of this compound Derivatives

| Derivative Class | Potential Target | Rationale for Interaction |

| Substituted Benzylamines | Various receptors and enzymes | The amine group can form ionic bonds and hydrogen bonds, while the fluorinated ring can engage in hydrophobic and specific fluorine-protein interactions. |

| Phenylacetonitriles | Kinases | The difluorophenyl moiety can fit into the ATP binding site, and the nitrile can act as a key hydrogen bond acceptor. |

Note: This table represents potential applications based on the structural features of the derivatives and general principles of medicinal chemistry, pending specific experimental validation.

Future Directions and Emerging Research Avenues

Development of Asymmetric Synthesis for Chiral Derivatives

The introduction of chirality is a critical step in the development of many pharmaceuticals and advanced materials. The aldehyde functional group in 3-Ethoxy-2,4-difluorobenzaldehyde provides a key handle for asymmetric transformations to generate chiral derivatives with specific three-dimensional arrangements. Future research will likely focus on established and emerging catalytic methods to achieve high levels of enantioselectivity.

Innovative asymmetric catalytic strategies, including transition metal catalysis, organocatalysis, and biocatalysis, are at the forefront of modern synthetic chemistry. nih.gov For instance, transition metal-catalyzed asymmetric allylic substitution reactions represent a powerful technique for constructing stereocenters. nih.gov Similarly, the catalytic asymmetric Mannich reaction using fluorinated nucleophiles offers an efficient pathway to valuable fluorinated amino compounds. nih.gov Enzymatic processes, such as those using amidases for asymmetric cyclization after an initial fluorination step, also present a highly effective route for producing chiral molecules on a larger scale. worktribe.com

These methodologies could be adapted to this compound to produce a new range of chiral alcohols, amines, and other derivatives, which are crucial for creating stereochemically pure active pharmaceutical ingredients.

Table 1: Potential Asymmetric Synthesis Strategies for this compound Derivatives

| Synthesis Strategy | Reagent/Catalyst Type | Potential Chiral Derivative | Key Advantage |

|---|---|---|---|

| Asymmetric Aldol Addition | Chiral Proline or Metal-Ligand Complex | Chiral β-Hydroxy Ketone | High stereocontrol, versatile product |

| Asymmetric Allylation | Chiral Boron or Silicon Reagents | Chiral Homoallylic Alcohol | Creation of C-C bonds with stereocenters |

| Asymmetric Reductive Amination | Chiral Phosphine (B1218219) Ligands with a Metal Catalyst | Chiral Amine | Direct synthesis of enantiopure amines |

Integration with Artificial Intelligence and Machine Learning in Reaction Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis by enabling rapid and accurate prediction of reaction outcomes. princeton.edudartmouth.edu These computational tools can analyze vast datasets of chemical reactions to identify patterns and build predictive models, significantly reducing the time and resources spent on empirical trial-and-error experimentation. medium.com

The application of these AI tools can accelerate the discovery of novel, high-yield synthetic routes for derivatives of this compound, making the process more efficient and cost-effective. princeton.edumedium.com

Table 2: Application of AI/ML in the Chemistry of this compound

| AI/ML Model | Input Data | Predicted Outcome | Potential Application |

|---|---|---|---|

| Random Forest | Reactant structures, catalysts, solvents, temperature | Reaction Yield | Optimization of synthesis conditions for known derivatives. princeton.edu |

| Graph Neural Network (GNN) | Molecular graphs of all reaction components | Yield and Stereoselectivity | Predicting the outcome of asymmetric reactions. specialchem.com |

| Diffusion Model | Molecular geometries | Reaction Transition State Energy | Designing novel catalysts for specific transformations. medium.com |

Exploration of Novel Bioactive Scaffolds Derived from this compound

Fluorinated organic compounds are of particular interest in the development of pharmaceuticals and agrochemicals due to the unique properties conferred by the fluorine atom, such as enhanced metabolic stability and binding affinity. tandfonline.com The this compound structure is a prime starting point for the synthesis of novel bioactive scaffolds. The aldehyde group is a versatile chemical handle that can be readily converted into a wide array of other functional groups and heterocyclic systems, which form the core of many drugs.

Future research will involve using this aldehyde in multicomponent reactions and cyclization strategies to build complex molecular architectures. For example, condensation with amines can yield Schiff bases, which can be further cyclized to form nitrogen-containing heterocycles like quinazolines or benzodiazepines. Reaction with ketones can lead to chalcone-type structures, known for their diverse biological activities. The difluorophenyl moiety is a desirable feature in many modern drug candidates, and its combination with novel scaffolds derived from the aldehyde function could lead to the discovery of new therapeutic agents.

Table 3: Potential Bioactive Scaffolds from this compound

| Scaffold Type | Key Reaction | Potential Biological Target Area |

|---|---|---|

| Schiff Bases / Imines | Condensation with primary amines | Antibacterial, Antifungal |

| Chalcones | Claisen-Schmidt condensation with acetophenones | Anti-inflammatory, Anticancer |

| Dihydropyrimidines | Biginelli reaction with a β-ketoester and urea (B33335) | Calcium Channel Blockers, Antiviral |

| Benzodiazepine Derivatives | Reaction with o-phenylenediamines | CNS Agents, Anxiolytics |

Sustainable Synthetic Routes and Process Intensification

Modern chemical manufacturing places a strong emphasis on "green chemistry" to minimize environmental impact. numberanalytics.com The synthesis of this compound and its derivatives is an area ripe for the application of these principles. Traditional methods for introducing fluorine atoms into aromatic rings, such as the Balz-Schiemann reaction, often require harsh conditions and can generate hazardous waste. tandfonline.comcas.cn

Future research will focus on developing more sustainable synthetic routes. This includes the use of safer and more efficient fluorinating agents and the development of catalytic processes that reduce waste and energy consumption. worktribe.comnumberanalytics.com For example, copper-catalyzed fluorination methods are being explored as greener alternatives to traditional approaches. tandfonline.com The twelve principles of green chemistry provide a framework for these improvements, encouraging waste prevention, high atom economy, and the use of renewable feedstocks. numberanalytics.com

Process intensification techniques, such as flow chemistry, offer another avenue for improvement. Conducting reactions in continuous flow reactors instead of large batches can lead to better temperature control, improved safety, higher yields, and easier scalability. The synthesis of related compounds like 2,4-difluorobenzaldehyde (B74705) has been optimized by carefully controlling parameters such as temperature and reaction time, demonstrating the potential for process improvement. researchgate.net

Table 4: Comparison of Traditional vs. Sustainable Synthesis Approaches

| Parameter | Traditional Approach (e.g., Balz-Schiemann) | Sustainable/Green Approach |

|---|---|---|

| Reagents | Stoichiometric, potentially hazardous reagents (e.g., diazonium salts) cas.cn | Catalytic systems (e.g., Cu-based), safer fluorinating agents worktribe.comtandfonline.com |

| Solvents | Volatile organic compounds (VOCs) | Greener alternatives (e.g., ionic liquids, water) numberanalytics.com |

| Energy Use | High reaction temperatures often required cas.cn | Milder reaction conditions, improved energy efficiency numberanalytics.com |

| Process Type | Batch processing | Continuous flow chemistry, biocatalysis numberanalytics.com |

| Waste | Significant byproduct generation | Reduced waste, potential for catalyst recycling numberanalytics.com |

常见问题

Q. What are the optimal synthetic routes for 3-ethoxy-2,4-difluorobenzaldehyde, and how can reaction yields be improved?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. A validated method involves refluxing substituted benzaldehyde precursors with ethoxy-containing reagents in ethanol under acidic catalysis (e.g., glacial acetic acid) . Key parameters for yield optimization include:

- Reaction Time : Prolonged reflux (4–6 hours) ensures complete substitution.

- Solvent Choice : Absolute ethanol minimizes side reactions.

- Catalyst : Acidic conditions (e.g., 5 drops of glacial acetic acid) enhance electrophilicity at the aldehyde group.

Post-reaction, solvent evaporation under reduced pressure followed by filtration yields the crude product. Recrystallization in ethanol improves purity. Typical yields range from 65–80% .

Q. How can researchers validate the purity of synthesized this compound?

Methodological Answer: Use a combination of:

- Chromatography : HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) to assess purity (>95%).

- Spectroscopy :

- Melting Point : Compare with literature values (if available; many fluorinated aldehydes are liquid at room temperature).

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR shifts) for this compound be resolved?

Methodological Answer: Discrepancies often arise from solvent effects or impurities. To resolve:

Standardize Conditions : Use deuterated solvents (e.g., CDCl₃) and calibrate instruments with internal standards (e.g., TMS).

DFT Calculations : Compare experimental NMR shifts with computational predictions (e.g., B3LYP/6-311+G(d,p)) to identify anomalies .

2D NMR : Utilize HSQC and HMBC to confirm connectivity, especially for overlapping aromatic signals.

Cross-Validate Sources : Reference databases like NIST Chemistry WebBook for fluorine-induced deshielding trends .

Q. What strategies enhance regioselectivity in electrophilic substitution reactions involving this compound?

Methodological Answer: The ethoxy and fluorine groups direct electrophiles to specific positions:

- Ethoxy (–OCH₂CH₃) : Strongly activates the para position (C5) via electron donation.

- Fluorine (–F) : Deactivates ortho (C2/C4) and meta (C6) positions.

To exploit this: - Use mild electrophiles (e.g., HNO₃/AcOH for nitration at C5).

- Employ protecting groups (e.g., acetylation of the aldehyde) to prevent side reactions.

- Computational modeling (e.g., Fukui functions) predicts reactive sites .

Q. How can this compound be utilized in medicinal chemistry applications?

Methodological Answer: The compound serves as a precursor for bioactive molecules:

- Antimicrobial Agents : Condense with hydrazines to form Schiff bases; test against S. aureus (MIC ≤ 8 µg/mL) .

- Kinase Inhibitors : Introduce sulfonamide groups at the aldehyde position for ATP-binding site targeting.

- Prodrug Design : Reduce the aldehyde to a hydroxymethyl group for improved bioavailability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |